5-(Benzyloxy)pentan-2-ol

Vue d'ensemble

Description

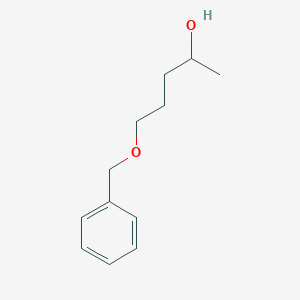

5-(Benzyloxy)pentan-2-ol, also known as Benzyl 2-hydroxy-5-pentanoate, is a chemical compound that is widely used in scientific research and laboratory experiments. It is an ester of benzyl alcohol and 2-hydroxy-5-pentanoic acid, and it has a molecular formula of C11H18O3. This compound is a colorless, water-soluble liquid with a pleasant odor, and it is a useful reagent for the synthesis of various compounds.

Applications De Recherche Scientifique

Synthesis of Nucleoside Analogues

- A study by Legraverend et al. (1990) focused on the synthesis of 3,5-dihydroxypentyl nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol, a derivative of 5-(Benzyloxy)pentan-2-ol, for antiviral evaluation. However, most compounds showed no significant antiviral activity against HSV-1, HCMV, and HIV-1, except for one guanine derivative (Legraverend et al., 1990).

Development of Antimicrobial Agents

- Research by Dzhafarov et al. (2010) involved synthesizing new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane from 1-(propylsulfanyl)pentan-2-ol. These compounds were tested for their antimicrobial properties in lubricating oils and against bacteria and fungi (Dzhafarov et al., 2010).

Stereo-Controlled Synthesis for Imino-Sugars

- Guo et al. (2013) reported an effective and stereo-controlled synthesis of 1,3,4-tris(benzyloxy)-2,5-diiodopentane from 2,3,5-tris(benzyloxy)pentane-1,4-diol, demonstrating its application in synthesizing five-membered aza-sugar with high yield (Guo et al., 2013).

Research in Organic Chemistry

- Basar et al. (2013) explored the reactions of 5-benzyloxy-4-methylpent-2-enyl(tributyl)stannane with aldehydes, demonstrating stereoselective reactions and the potential for synthesizing aliphatic compounds with specific stereogenic centers (Basar et al., 2013).

Investigations in Biochemistry

- A study by Badalassi et al. (2002) involved synthesizing a chromogenic amino acid from ethyl (E)-4-benzyloxypent-2-enoate for use in HIV-protease assays, indicating the compound's potential in developing diagnostic tools (Badalassi et al., 2002).

Diastereoselective Synthesis Studies

- Yokoyama et al. (1991) conducted research on the diastereoselective synthesis of 5-benzyloxy-2,4-dimethyl-1,3-pentanediols, showing the potential of this compound derivatives in stereochemistry and synthesis (Yokoyama et al., 1991).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It is harmful if inhaled and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-phenylmethoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAOYJYQYFYYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(5-bromo-2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2501713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)